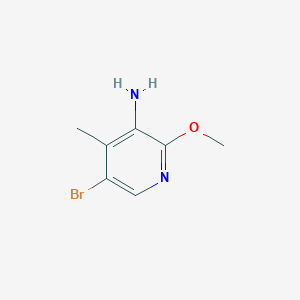

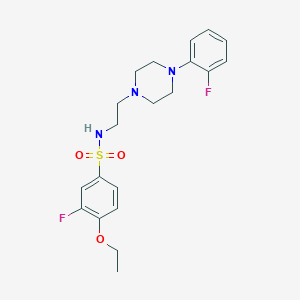

![molecular formula C21H16N2O3 B2527317 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-48-6](/img/structure/B2527317.png)

3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In the first paper, the synthesis of various hexahydrocarbazole and hexahydrodibenzoxazepine derivatives is described. The reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen and NaHCO3 leads to the formation of N-benzoyl-1-iodo-hexahydrocarbazole, which can be isomerized to a hexahydro[1,3]oxazolo[5,4,3-j,k]carbazol-10-ium iodide. Additionally, the reaction with molecular bromine and NBS results in dibromide and bromo-hexahydrodibenzo[d,f][1,3]oxazepine derivatives, respectively . These reactions indicate that halogenation and cyclization are key steps in the synthesis of complex benzamide derivatives, which could be applicable to the synthesis of "3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide".

Molecular Structure Analysis

The second paper discusses the molecular structure of four closely related benzamide derivatives with different substituents on the benzamide ring . These compounds exhibit similar molecular conformations but different modes of supramolecular aggregation. The fused six-membered ring in these compounds adopts a half-chair conformation and is often disordered over two sets of atomic sites. This suggests that the compound may also exhibit conformational disorder and could form various supramolecular structures depending on the substituents present.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide", they do provide information on the reactivity of similar compounds. For instance, the presence of halogen atoms in the compounds synthesized in the first paper suggests that halogenated intermediates could undergo further reactions, such as nucleophilic substitution or coupling reactions . These types of reactions could be relevant to the compound , especially in the context of modifying the molecular structure or introducing new functional groups.

Physical and Chemical Properties Analysis

The papers do not provide specific data on the physical and chemical properties of the compound "3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide". However, based on the structural characteristics of the related compounds described in the second paper, it can be inferred that the physical properties such as melting point, solubility, and crystallinity could be influenced by the presence of different substituents and the degree of molecular disorder . The chemical properties, such as reactivity and stability, would also be affected by the molecular conformation and the electronic effects of the substituents.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Studies on benzodiazepinooxazoles and dibenzo-oxazepin derivatives highlight the synthetic versatility of these frameworks, offering pathways to novel chemical entities through reactions like halogenation, methylation, and cyclization (Terada et al., 1973; Künzle & Schmutz, 1969). These methodologies could be relevant for synthesizing or modifying compounds like 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide.

Pharmacological Potential

- Research into benzoxepine-1,2,3-triazole hybrids suggests that these compounds, due to their structural features, may possess antibacterial and anticancer properties, demonstrating the importance of such frameworks in developing new therapeutic agents (Kuntala et al., 2015).

Material Science Applications

- Investigations into the synthesis of benzimidazole fused-1,4-oxazepines indicate potential applications in material science, particularly due to their nonlinear optical (NLO) properties, showcasing the utility of dibenzo-oxazepine derivatives in creating materials with unique optical characteristics (Almansour et al., 2016).

Novel Synthetic Routes

- A biomass-involved strategy for synthesizing N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones illustrates innovative approaches to constructing benzo-fused N-heterocycles, which could be applied to synthesize or modify compounds including 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Zhang et al., 2015).

Propriétés

IUPAC Name |

3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-13-5-4-6-14(11-13)20(24)22-15-9-10-18-16(12-15)21(25)23-17-7-2-3-8-19(17)26-18/h2-12H,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFSNYUSOYLKMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

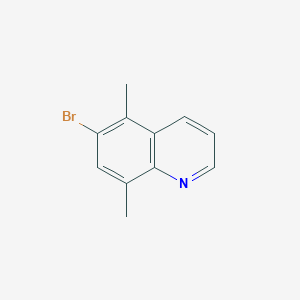

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)

![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)

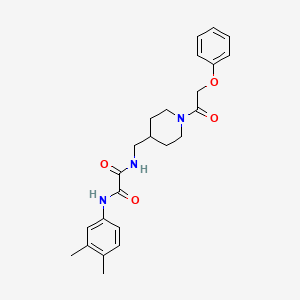

![4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2527240.png)

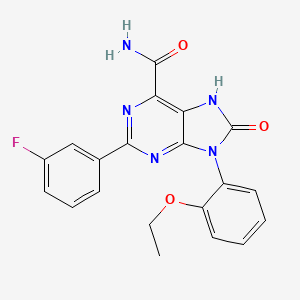

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2527242.png)

![(1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B2527243.png)

![N-(3,4-difluorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2527246.png)

![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)